9-Anthraldoxime
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Overview
Description
9-Anthraldoxime is an organic compound that belongs to the class of oximes. Oximes are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is derived from 9-anthracenecarboxaldehyde and is characterized by the presence of an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-anthracenecarboxaldehyde, oxime, (Z)- typically involves the reaction of 9-anthracenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxaldehyde, oxime, (Z)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Types of Reactions:
Oxidation: 9-Anthraldoxime can undergo oxidation reactions to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The compound can be reduced to form amines, which are valuable in the synthesis of various pharmaceuticals and agrochemicals.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted oxime derivatives
Scientific Research Applications
9-Anthraldoxime has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in the development of fluorescent tags and probes for biological imaging.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 9-Anthraldoxime involves its ability to form stable complexes with metals and participate in various organic reactions. The oxime functional group can act as a nucleophile, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to engage in π-π interactions, which are important in the formation of supramolecular assemblies .
Comparison with Similar Compounds
9-Anthracenecarboxaldehyde: The parent compound from which the oxime is derived.
9-Anthracenecarboxylic acid: Another derivative of 9-anthracene with a carboxylic acid functional group.
9-Anthracenemethanol: A related compound with a hydroxyl group instead of an oxime.
Uniqueness: 9-Anthraldoxime is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to other derivatives. This makes it particularly valuable in the synthesis of heterocyclic compounds and as a precursor for various organic transformations .
Properties
IUPAC Name |
(NZ)-N-(anthracen-9-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGMTCSSRBPNOQ-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34810-13-4 |
Source
|
Record name | 9-Anthraldehyde oxime, predominantly syn | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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